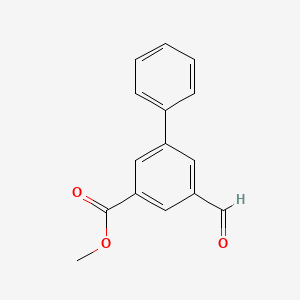

5-Formylbiphenyl-3-carboxylic acid methyl ester

Vue d'ensemble

Description

Synthesis Analysis

FAMEs are typically produced by an alkali-catalyzed reaction between fats and methanol in the presence of bases such as sodium hydroxide, sodium methoxide, or potassium hydroxide . This process, known as transesterification , converts triglycerides (fats) into their corresponding methyl esters (FAMEs). The reaction involves the replacement of fatty acid moieties in the triglycerides with methanol, resulting in the formation of FAMEs.

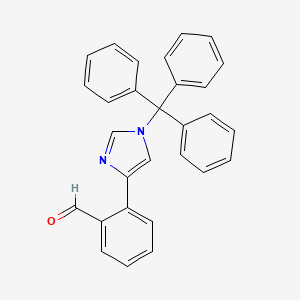

Molecular Structure Analysis

The molecular structure of 5-Formylbiphenyl-3-carboxylic acid methyl ester consists of a biphenyl core with a carboxylic acid group at one end and a formyl group at the other. The methyl ester group is attached to the carboxylic acid moiety .

Chemical Reactions Analysis

FAMEs are primarily used in biodiesel production. They serve as a more suitable alternative to free fatty acids due to their reduced corrosiveness and higher cetane numbers. The transesterification of vegetable oils using FAMEs results in biodiesel, which is environmentally friendly and compatible with existing engines and infrastructure .

Applications De Recherche Scientifique

Functionalized Polymers

5-Formylbiphenyl-3-carboxylic acid methyl ester derivatives are utilized in the synthesis of functionalized polymers. For instance, Dalil et al. (2000) describe the creation of soluble polystyrenes functionalized by tri-n-butyltin carboxylates. These materials are synthesized from ω-(para styryl)alkanoic acids, a process that involves the radical copolymerization of styrene and subsequent conversion to tri-n-butyltin carboxylates. This methodology presents a novel approach for preparing functionalized polymers, particularly useful in reducing polymerization time and avoiding complications related to the presence of tin in monomers (Dalil et al., 2000).

Organic Synthesis and Reaction Dynamics

In organic chemistry, this compound derivatives play a role in understanding reaction dynamics. Niwayama and Houk (1992) synthesized methyl 3-formylcyclobutene-3-carboxylate from commercially available cyclobutane-1,1-dicarboxylic acid, exploring the competition between ester and formyl groups in cyclobutene electrocyclic reactions. This research confirms theoretical predictions about the reaction process, providing valuable insights into the behavior of similar organic compounds (Niwayama & Houk, 1992).

Protective Groups in Synthetic Chemistry

The utility of this compound derivatives as protective groups in synthetic chemistry is also notable. Nishimura et al. (2008) demonstrated the effectiveness of (1-nosyl-5-nitroindol-3-yl)methyl esters as a novel protective group for carboxylic acids. These esters are stable under a broad range of conditions and can be easily deprotected, making them valuable for complex organic syntheses (Nishimura et al., 2008).

Pharmaceutical Research

In pharmaceutical research, derivatives of this compound are explored for their biological activity. For instance, Atwal et al. (1987) synthesized 2,5-Dihydro-4-methyl-2-phenyl-1,5-benzothiazepine-3-carboxylic acid esters, revealing their potential as calcium channel blockers. These compounds, based on dihydropyridines and diltiazem structures, were evaluated for their in vitro activity, offering insights into the design of new pharmaceutical agents (Atwal et al., 1987).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

methyl 3-formyl-5-phenylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O3/c1-18-15(17)14-8-11(10-16)7-13(9-14)12-5-3-2-4-6-12/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHBZOZFTLQGDHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC(=C1)C2=CC=CC=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 3-(3-hydroxyprop-1-yn-1-yl)-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylate](/img/structure/B1407816.png)